molecular formula C10H6F2O2S B2948300 2-(Difluoromethyl)-1-benzothiophene-4-carboxylic acid CAS No. 1785101-32-7

2-(Difluoromethyl)-1-benzothiophene-4-carboxylic acid

Cat. No.: B2948300
CAS No.: 1785101-32-7
M. Wt: 228.21
InChI Key: OPCITZXSNSJXKU-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-1-benzothiophene-4-carboxylic acid is an organic compound that features a benzothiophene core with a difluoromethyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-1-benzothiophene-4-carboxylic acid typically involves the introduction of the difluoromethyl group onto the benzothiophene core. One common method is the difluoromethylation of benzothiophene derivatives using difluorocarbene reagents. This reaction can be carried out under mild conditions, often using metal catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-1-benzothiophene-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols. Substitution reactions can introduce new functional groups onto the benzothiophene core .

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-1-benzothiophene-4-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethyl)-1-benzothiophene-4-carboxylic acid is unique due to the specific positioning of the difluoromethyl and carboxylic acid groups on the benzothiophene core. This unique arrangement can influence its chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(difluoromethyl)-1-benzothiophene-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2O2S/c11-9(12)8-4-6-5(10(13)14)2-1-3-7(6)15-8/h1-4,9H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCITZXSNSJXKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=C(SC2=C1)C(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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